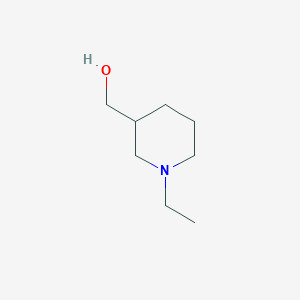
3-Bromo-5-(bromomethyl)isoxazole
Vue d'ensemble
Description
3-Bromo-5-(bromomethyl)isoxazole is a chemical compound that belongs to the class of isoxazoles, which are heterocyclic compounds containing a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. The specific structure of 3-Bromo-5-(bromomethyl)isoxazole includes bromine substituents at the 3rd and 5th positions of the isoxazole ring, which can serve as reactive sites for further chemical transformations.
Synthesis Analysis
The synthesis of isoxazole derivatives, including those with bromine substituents, can be achieved through various methods. For instance, 3,5-disubstituted isoxazoles can be synthesized via 1,3-dipolar cycloaddition of nitrile oxides with 1,1-disubstituted bromoalkenes, as described in the synthesis of 3-bromo-5-substituted isoxazoles . Additionally, 3-(bromomethyl)-1,2-benzisoxazole derivatives, which are structurally related to 3-Bromo-5-(bromomethyl)isoxazole, can be synthesized from reactions with sodium bisulfite followed by chlorination and amination . These methods highlight the versatility of bromine-containing isoxazoles as intermediates in organic synthesis.
Molecular Structure Analysis
The molecular structure of isoxazoles, including 3-Bromo-5-(bromomethyl)isoxazole, can exhibit tautomerism, where the compound exists in different forms depending on the solvent polarity . The presence of bromine atoms in the molecule can influence its electronic properties and reactivity. Computational studies, such as density functional theory (DFT), can predict geometrical properties and vibrational wavenumbers, providing insights into the stability and electronic structure of the molecule .
Chemical Reactions Analysis
Bromine atoms in the 3-Bromo-5-(bromomethyl)isoxazole molecule serve as functional groups that can undergo various chemical reactions. For example, the bromomethyl group can participate in palladium-catalyzed cross-coupling reactions, allowing for the synthesis of a wide range of heterocyclic compounds . The reactivity of the bromine substituents also enables the conversion of isoxazole derivatives into other heterocycles or pharmacologically active compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-5-(bromomethyl)isoxazole are influenced by the presence of bromine atoms and the isoxazole ring. These properties include solubility, melting point, and stability, which can be assessed through experimental methods such as spectrophotometry . The compound's reactivity and stability under various conditions, such as light exposure and temperature, are crucial for its application in pharmaceutical and chemical research .
Applications De Recherche Scientifique
The core structure of isoxazole has been found in many drugs such as sulfamethoxazole that acts as an antibiotic, muscimol that acts as GABAA, ibotenic acid that acts as a neurotoxin, parecoxib that acts as a COX2 inhibitor, and leflunomide that acts as an immunosuppressant agent .
Isoxazole, including “3-Bromo-5-(bromomethyl)isoxazole”, is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Here are some more applications of isoxazole:
-
Anticancer Activity : Isoxazole scaffolds show potential as anticancer agents . They can act as potential HDAC inhibitors . HDAC inhibitors are a class of compounds that interfere with the function of histone deacetylase, and are often used in cancer treatment .
-
Antioxidant Activity : Isoxazole derivatives can exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
-
Antibacterial and Antimicrobial Activity : Isoxazole compounds can also show antibacterial and antimicrobial activity . This makes them useful in the development of new antibiotics and antimicrobials .
-
Drug Discovery Research : Isoxazole is widely used as a crucial moiety in drug discovery research . The core structure of isoxazole has been found in many drugs such as sulfamethoxazole that acts as an antibiotic, muscimol that acts as GABAA, ibotenic acid that acts as a neurotoxin, parecoxib that acts as a COX2 inhibitor, and leflunomide that acts as an immunosuppressant agent .
Isoxazole, including “3-Bromo-5-(bromomethyl)isoxazole”, is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Here are some more applications of isoxazole:
-
Anticancer Activity : Isoxazole scaffolds show potential as anticancer agents . They can act as potential HDAC inhibitors . HDAC inhibitors are a class of compounds that interfere with the function of histone deacetylase, and are often used in cancer treatment .
-
Antioxidant Activity : Isoxazole derivatives can exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
-
Antibacterial and Antimicrobial Activity : Isoxazole compounds can also show antibacterial and antimicrobial activity . This makes them useful in the development of new antibiotics and antimicrobials .
-
Drug Discovery Research : Isoxazole is widely used as a crucial moiety in drug discovery research . The core structure of isoxazole has been found in many drugs such as sulfamethoxazole that acts as an antibiotic, muscimol that acts as GABAA, ibotenic acid that acts as a neurotoxin, parecoxib that acts as a COX2 inhibitor, and leflunomide that acts as an immunosuppressant agent .
Orientations Futures
In the field of drug discovery, isoxazole, a five-membered heterocyclic moiety, is commonly found in many commercially available drugs . Given their significance, it is imperative to develop new eco-friendly synthetic strategies . The potential application of metal-free synthetic routes for the synthesis of isoxazoles, including 3-Bromo-5-(bromomethyl)isoxazole, is a promising future direction .
Propriétés
IUPAC Name |
3-bromo-5-(bromomethyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Br2NO/c5-2-3-1-4(6)7-8-3/h1H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCHMZFEFOKVDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70617068 | |
| Record name | 3-Bromo-5-(bromomethyl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(bromomethyl)isoxazole | |
CAS RN |
88982-28-9 | |
| Record name | 3-Bromo-5-(bromomethyl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-5-(bromomethyl)-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



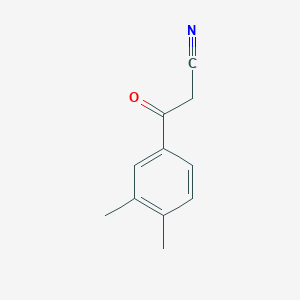
![Benzo[d]oxazole-6-carbaldehyde](/img/structure/B1287584.png)
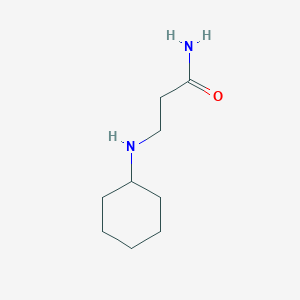
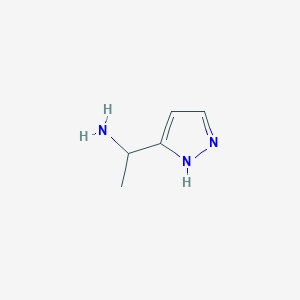
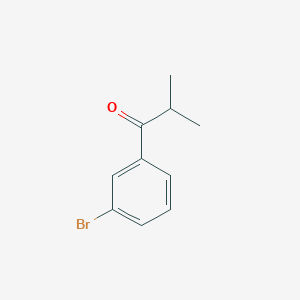
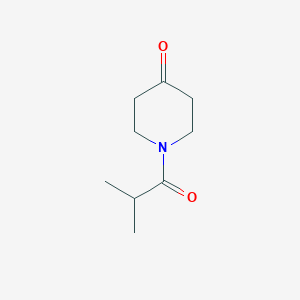
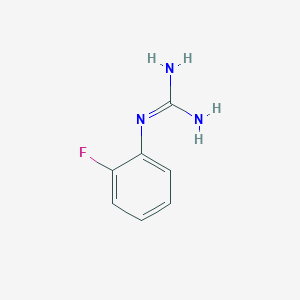
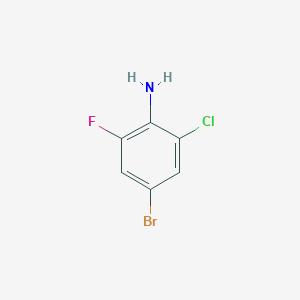
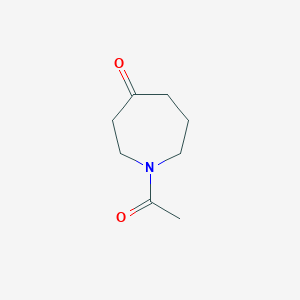
acetic acid](/img/structure/B1287605.png)
